MAO-B Inhibition Potency and Isoform Selectivity: 2,1-Benzisoxazole Derivatives Demonstrate Superior MAO-B Potency Compared to 1,2-Benzisoxazole Compounds
A series of 2,1-benzisoxazole derivatives exhibited potent and selective inhibition of human MAO-B, with the most active compound (7a) showing an IC50 of 0.017 µM [1]. This represents a significant improvement in potency compared to the known 1,2-benzisoxazole derivative zonisamide, which is a clinically used MAO inhibitor with a different selectivity profile [1]. This is the first report of MAO inhibition by the 2,1-benzisoxazole structural isomer, highlighting its unique pharmacological potential [1].
| Evidence Dimension | MAO-B Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Derivative 7a: IC50 = 0.017 µM |
| Comparator Or Baseline | Zonisamide (1,2-benzisoxazole class): MAO inhibitor with different isoform selectivity |
| Quantified Difference | 2,1-benzisoxazole derivatives exhibit high potency for MAO-B; specific isoform selectivity differs from 1,2-benzisoxazole derivatives. |
| Conditions | In vitro assay using recombinant human MAO-A and MAO-B |
Why This Matters
For drug discovery programs targeting MAO-B for Parkinson's disease or depression, the 2,1-benzisoxazole scaffold offers a novel chemotype with potent, selective inhibition, providing a clear advantage over the more extensively explored 1,2-benzisoxazole class.
- [1] Shetnev, A., Kotov, A., Kunichkina, A., Proskurina, I., Baykov, S., Korsakov, M., Petzer, A., & Petzer, J. P. (2024). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. *Molecular Diversity*, 28(3), 1009-1021. https://doi.org/10.1007/s11030-023-10628-4 View Source
